1,7-Diazaspiro[4.4]nonan-6-one
Description
Significance of Spirocyclic Systems in Chemical Sciences
Spirocyclic systems are a class of organic compounds that have garnered considerable interest from synthetic chemists due to their distinctive ring structures and their utility in drug discovery. bohrium.com These architectures, where two rings are fused at a single atom, are prevalent in natural products and exhibit valuable biological and material properties. bohrium.com The defining feature of a spirocycle is the spiro atom, a quaternary carbon that imparts a three-dimensional and rigid framework to the molecule. bohrium.comtandfonline.com This inherent three-dimensionality is a major advantage, allowing for the projection of functional groups in various spatial orientations, which can lead to more effective interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com
The introduction of spirocyclic scaffolds into molecules can significantly influence their physicochemical properties. bldpharm.com For instance, spiro-containing systems tend to increase the fraction of sp3 hybridized carbons (Fsp3), a measure of a compound's complexity. bldpharm.com A higher Fsp3 value is often associated with a greater likelihood of success in clinical development, as it can lead to improved molecular shape and better complementarity with biological receptors. bldpharm.com Furthermore, incorporating spirocycles can modulate properties such as water solubility, lipophilicity (logP), and metabolic stability. tandfonline.combldpharm.com The rigid nature of spirocycles, particularly those with smaller rings, can also reduce the number of rotatable bonds, which helps in maintaining a preferred orientation for binding to a target. tandfonline.combldpharm.com This conformational restriction can decrease the entropic penalty upon binding, potentially leading to higher potency. uc.pt
Spirocyclic scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. tandfonline.com This versatility has led to their incorporation in a wide range of approved drugs and drug candidates. bohrium.combldpharm.com For example, spirocycles have been successfully employed as core structures in the development of antagonists for receptors like the melanin (B1238610) concentrating hormone receptor 1 (MCHr1) and inhibitors for enzymes such as poly (ADP-ribose) polymerase (PARP). bldpharm.com In some cases, the introduction of a spirocyclic moiety has been shown to enhance the selectivity of a drug for its intended target. bldpharm.com
Overview of 1,7-Diazaspiro[4.4]nonan-6-one as a Spirocyclic Lactam Scaffold
This compound is a specific example of a spirocyclic compound that belongs to the lactam class of molecules. researchgate.net Lactams are cyclic amides, and the "6-one" designation in the name of this compound indicates the presence of a carbonyl group at the 6th position of the nonane (B91170) (nine-membered) ring system. The "1,7-diaza" prefix signifies that the ring system contains two nitrogen atoms, located at positions 1 and 7. The "[4.4]" in the name describes the number of atoms in each ring, excluding the central spiro atom. In this case, both rings are five-membered.
The this compound scaffold is a subject of interest in medicinal chemistry due to its structural complexity and potential for biological activity. cymitquimica.comacs.org The presence of two nitrogen atoms and a carbonyl group provides multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be used to fine-tune the compound's properties and explore its interactions with various biological targets. The spirocyclic lactam framework is also found in some naturally occurring molecules, such as the marine toxin surugatoxin, highlighting its relevance in nature. uc.pt
Research has explored the synthesis and potential applications of derivatives of this compound. For instance, it has been used as a building block in the development of modulators for voltage-gated sodium channels. google.comgoogle.com Additionally, it has been incorporated into novel chemical series designed as potent and reversible inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL). acs.org The rigid, three-dimensional structure of the this compound scaffold is a key feature that makes it an attractive starting point for the design of new therapeutic agents. uc.ptnih.gov
Historical Context of Spiroheterocycle Synthesis and Application
The synthesis of spirocyclic compounds, particularly those containing heteroatoms (spiroheterocycles), has historically been considered challenging due to the presence of the quaternary spiro carbon. tandfonline.com However, significant progress has been made over the years, and a variety of synthetic methods are now available.
The history of spiroheterocycle synthesis can be traced back to early examples of drug molecules containing these scaffolds, which have been known for over 50 years. tandfonline.com The development of new synthetic strategies has been driven by the increasing recognition of the potential of spirocycles in drug discovery and materials science. bohrium.combohrium.com
One of the classical methods for synthesizing certain types of spiro-lactams is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. uc.pt Other important synthetic approaches include 1,3-dipolar cycloaddition reactions, which are versatile for creating five-membered heterocyclic rings. researchgate.netresearchgate.net More recently, modern synthetic techniques such as microwave-assisted multicomponent reactions (MCRs) and N-heterocyclic carbene (NHC) organocatalysis have emerged as powerful tools for the efficient construction of complex spiroheterocycles. bohrium.commdpi.com Electrochemical methods are also being explored as environmentally friendly alternatives to conventional synthesis. eurekaselect.com
The applications of spiroheterocycles are diverse. In medicinal chemistry, they have been investigated for a wide range of biological activities, including antimicrobial, anticancer, antiviral, and neuroprotective effects. bohrium.comsmolecule.com For example, spiroisoxazolines have shown promise as antituberculosis and anti-HIV agents. researchgate.net Spiro-containing compounds have also been developed as inhibitors of various enzymes and as ligands for G protein-coupled receptors (GPCRs). tandfonline.comresearchgate.net Beyond medicine, spiroheterocycles have found applications in materials science. bohrium.com
Scope and Academic Relevance of Research on this compound
Research on this compound and its derivatives is primarily focused on its potential applications in medicinal chemistry and drug discovery. The academic relevance of this compound stems from its status as a "privileged scaffold," a molecular framework that can be used to build libraries of compounds with diverse biological activities. uc.ptresearchgate.net
The scope of research encompasses several key areas:
Synthesis: Developing efficient and stereoselective methods for the synthesis of the this compound core and its derivatives is an ongoing area of investigation. This includes the exploration of novel catalytic systems and reaction conditions. acs.orgthieme-connect.com
Medicinal Chemistry: A significant portion of the research is dedicated to the design and synthesis of novel this compound derivatives as potential therapeutic agents. This involves modifying the scaffold to optimize its interaction with specific biological targets, such as ion channels and enzymes. acs.orggoogle.comgoogle.com
Structural Biology: Understanding the three-dimensional structure of this compound and its derivatives is crucial for rational drug design. Techniques like X-ray crystallography and NMR spectroscopy are used to determine the conformation of these molecules and their binding modes to target proteins. rsc.org
The academic relevance of this research lies in its contribution to the broader field of medicinal chemistry and the development of new therapeutic strategies. The unique structural features of this compound make it a valuable tool for exploring chemical space and identifying novel drug candidates for a variety of diseases. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-diazaspiro[4.4]nonan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(3-5-8-6)2-1-4-9-7/h9H,1-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRQLBTULNMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1,7 Diazaspiro 4.4 Nonan 6 One and Its Derivatives
Formation of the Spirocyclic Core of 1,7-Diazaspiro[4.4]nonan-6-one
The construction of the spirocyclic core is the pivotal step in the synthesis of this compound. This involves the creation of the quaternary spiro-carbon center that links the two heterocyclic rings.
The formation of the spirocyclic system often relies on intramolecular cyclization reactions from carefully designed acyclic or monocyclic precursors. One established method involves the thermal cyclization of a substituted pyrrolidine (B122466) derivative. For instance, the synthesis of a related derivative, 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, is achieved by heating 3-carboxy-5-oxo-3-pyrrolidineacetic acid with ethylamine. In this reaction, the precursor, which contains both the pyrrolidine ring and a side chain with a carboxylic acid, undergoes intramolecular amidation and cyclization to form the second, lactam-containing ring, thus creating the spiro center.
Another powerful technique for forming five-membered rings, such as the pyrrolidine or lactam moiety in the target structure, is through [3+2] cycloaddition reactions. Phosphine-catalyzed [3+2] cycloadditions, for example, can be used to construct aza- and oxaspirocyclic ketones. researchgate.net This type of reaction involves the combination of a three-atom component and a two-atom component to form a five-membered ring, a strategy that is fundamental to building the heterocyclic components of the diazaspiro framework. researchgate.net
Constructing the diazaspiro framework requires methods that can efficiently generate the all-carbon quaternary center characteristic of spirocycles. While some methods build this center early and elaborate the rings around it, others form the spiro junction as the final key step.
Leveraging enolate acylation is a strategy used to build the quaternary center in related 2,6-diazaspiro octane and nonane (B91170) systems. This approach highlights a common theme in spirocycle synthesis where a pre-existing ring's α-carbon is functionalized with a side chain that will ultimately form the second ring.
More advanced strategies streamline access to such frameworks. For example, harnessing the reactivity of titanacyclobutane intermediates has been described as a method to construct functionalized all-carbon quaternary centers directly from ketones, offering a modular and concise entry point to various azaspiro[3.n]alkanes. chemrxiv.org Although applied to different ring sizes, the principle of using organometallic intermediates to forge the sterically demanding spirocyclic junction is a key strategic consideration.
Multi-step Synthetic Approaches to this compound
The synthesis of this compound and its analogues is typically achieved through multi-step sequences that systematically build the two rings around a central carbon.
A representative multi-step synthesis for a derivative involves a sequence starting from a commercially available ester. The synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione illustrates a clear sequential assembly.
The key steps are:
Hydrolysis: The starting material, 3-ethoxy-carbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl ester, is hydrolyzed using sodium hydroxide (B78521) to yield the corresponding diacid, 3-carboxy-5-oxo-3-pyrrolidineacetic acid.
Amine Condensation and Thermal Cyclization: The resulting diacid is then dissolved in an amine (e.g., 70% ethylamine) and heated to high temperatures (230-240°C). This step facilitates a double amidation followed by an intramolecular cyclization, where the amino group attacks one of the carboxylic acid functions to form the γ-lactam ring, thereby assembling the spiro system.
The table below outlines the conditions for a key transformation in this sequence.
| Step | Precursor | Reagents & Conditions | Product |
| Cyclization | 3-carboxy-5-oxo-3-pyrrolidineacetic acid | 1. 70% ethylamine 2. Heat to 230-240°C for 10 min | 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione |
In multi-step syntheses, the isolation and transformation of stable intermediates are crucial. In the sequence described above, 3-carboxy-5-oxo-3-pyrrolidineacetic acid is a key intermediate. It is formed from the hydrolysis of its ester precursor and possesses the complete carbon skeleton required for the final spirocycle. Its purification from the hydrolysis reaction mixture is essential before proceeding to the high-temperature cyclization step.
While not explicitly documented for the direct synthesis of this compound, the use of α-amino-γ-nitro esters represents a plausible and powerful strategy for constructing the γ-lactam portion of the molecule. This approach utilizes the nitro group as a precursor to the amine functionality required for lactam formation.
Formation: The synthesis of the precursor starts with ethyl nitroacetate, which can serve as a glycine template. beilstein-journals.org Condensation of ethyl nitroacetate with appropriate aldehydes or acetals yields α-nitro acrylates. beilstein-journals.org Subsequent reactions, such as Michael additions, can introduce the necessary carbon chain to form a γ-nitro ester. The general transformation is shown in the table below.
| Reaction | Starting Materials | Key Reagents | Product Type |
| Condensation | Aldehyde, Ethyl nitroacetate | Base catalyst | α-Nitro acrylate (B77674) |
| Reduction | α-Nitro acrylate | NaBH3CN | α-Nitro ester |
Transformation: The key transformation of the γ-nitro ester intermediate is its reductive cyclization to form the γ-lactam ring. researchgate.net The nitro group is reduced to an amine, which then undergoes spontaneous or catalyzed intramolecular cyclization by attacking the ester carbonyl group. pearson.com This process is an efficient method for forming nitrogen-containing heterocycles. unimi.itresearchgate.net This chemoselective reduction and cyclization sequence provides a direct route to the lactam core structure found in this compound. researchgate.net
Intermediates in Multi-step Synthesis
Conversion to γ-Lactam Structures
A crucial step in the synthesis of this compound is the formation of the γ-lactam ring. This is often achieved through the cyclization of precursor molecules, such as α-amino-γ-nitro esters, which are themselves the products of reactions like the Michael addition. The conversion of these nitro-containing intermediates into the corresponding γ-lactam is a key transformation.
This cyclization is typically accomplished via the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with an ester group to form the five-membered lactam ring. A common method for this reduction is catalytic hydrogenation. For instance, the Michael adducts formed from the reaction of azomethine ylides and nitroalkenes can be subjected to hydrogenation, followed by in situ cyclization, to yield the desired cis- and trans-α-amino-γ-lactams. acs.org This process is fundamental in constructing the core structure of 1,7-diazaspiro[4.4]nonan-6-ones. acs.org
One-Pot Synthetic Procedures for this compound Derivatives
One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. rsc.org The development of such procedures for the synthesis of complex molecules like this compound derivatives is a key area of research.
Simultaneous Formation of Spiro and Additional Moieties
The hallmark of an efficient one-pot synthesis is the concurrent formation of multiple structural features of the target molecule. In the context of this compound synthesis, this often involves the simultaneous construction of the spirocyclic core and the introduction of various substituents. Multi-component reactions are particularly well-suited for this purpose, as they bring together three or more reactants in a single step to generate a complex product. ut.ac.irnih.govynu.edu.cn
For example, a three-component 1,3-dipolar cycloaddition reaction can be employed to synthesize spirooxindole pyrrolidine derivatives, where the spiro center and the pyrrolidine ring are formed in a single step. rsc.org While not directly yielding the this compound core, this strategy exemplifies the principle of simultaneous moiety formation that is applicable to the synthesis of related spiro-heterocyclic systems.
Optimization of Reaction Conditions for One-Pot Synthesis
The success of a one-pot synthesis is highly dependent on the careful optimization of reaction conditions to ensure that each step in the sequence proceeds efficiently and with high selectivity. Key parameters that are often varied include the choice of solvent, base, catalyst, and temperature.
For instance, in the synthesis of spirocyclopropane-indanedione derivatives, a one-pot reaction was optimized by screening various bases, including triethylamine, pyridine, and piperidine (B6355638), and different solvents. researchgate.net It was found that using triethylamine as the base in acetonitrile at reflux provided the optimal conditions. researchgate.net Similarly, in the synthesis of pyrazolo[3,4-b]pyridin-6-ones, a one-pot procedure was developed where the reaction temperature and the amount of base were critical for achieving a high yield. bohrium.com These examples highlight the importance of systematic optimization to the success of one-pot syntheses.
The following table illustrates the optimization of reaction conditions for a generic one-pot synthesis, demonstrating how different parameters can influence the yield of the desired product.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Et3N | 80 | 12 | 45 |
| 2 | THF | DBU | 60 | 10 | 65 |
| 3 | CH3CN | K2CO3 | 80 | 12 | 50 |
| 4 | DMF | Cs2CO3 | 100 | 8 | 85 |
| 5 | DMSO | t-BuOK | 110 | 6 | 92 |
This is a representative table illustrating the concept of reaction optimization. The conditions and yields are hypothetical and serve as an example of the optimization process.
Specific Reaction Mechanisms in this compound Synthesis
The construction of the this compound scaffold often relies on powerful bond-forming reactions, among which cycloadditions play a pivotal role. Understanding the mechanisms of these reactions is crucial for controlling the stereochemistry and yield of the final product.
(3+2) Cycloadditions between Azomethine Ylides and π-Deficient Alkenes
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, such as a π-deficient alkene, is a highly effective method for the synthesis of five-membered nitrogen-containing heterocycles, including the pyrrolidine ring of the this compound core. acs.orgacs.orgnih.govmsu.eduresearchgate.netnih.gov Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as α-amino acids or imines. researchgate.netmdpi.com
These reactions can be catalyzed by various metals, with silver(I) and copper(II) complexes being particularly effective. acs.orgnih.govdntb.gov.ua The choice of metal catalyst and chiral ligand can influence the stereochemical outcome of the reaction, allowing for the enantioselective synthesis of highly substituted pyrrolidines. nih.govdntb.gov.ua
Interrupted (3+2) Cycloadditions and Michael Adduct Formation
In some cases, the reaction between an azomethine ylide and a π-deficient alkene does not proceed to the cycloadduct but instead stops at an intermediate stage, leading to the formation of a Michael adduct. acs.orgnih.govdntb.gov.ua This "interrupted" [3+2] cycloaddition is particularly relevant to the synthesis of 1,7-diazaspiro[4.4]nonane derivatives. acs.orgnih.govdntb.gov.ua
The catalytic asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes has been developed as a direct approach to the synthesis of precursors for 1,7-diazaspiro[4.4]nonane diastereomers. nih.govdntb.gov.ua By employing different catalytic systems, such as N,O-ligand/Cu(OAc)2 and N,P-ligand/Cu(OAc)2, it is possible to diastereodivergently generate either the syn or anti Michael adducts with high levels of diastereoselectivity and enantioselectivity. nih.govdntb.gov.ua
These Michael adducts are valuable intermediates that can be subsequently converted to the chiral 1,7-diazaspiro[4.4]nonane diastereomer derivatives through facile reduction of the nitro group. nih.govdntb.gov.ua
The following table summarizes the results of the diastereodivergent asymmetric Michael addition of a cyclic azomethine ylide to various nitroalkenes, showcasing the influence of the ligand and substrate on the reaction outcome.
| Entry | Nitroalkene (R) | Ligand | Product | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | C6H5 | N,O-Ligand | syn | 95 | >99:1 | 98 |
| 2 | 4-ClC6H4 | N,O-Ligand | syn | 96 | >99:1 | 97 |
| 3 | 2-Naphthyl | N,O-Ligand | syn | 92 | 98:2 | 99 |
| 4 | C6H5 | N,P-Ligand | anti | 93 | 1:99 | 96 |
| 5 | 4-MeOC6H4 | N,P-Ligand | anti | 90 | 2:98 | 95 |
| 6 | 2-Thienyl | N,P-Ligand | anti | 88 | 5:95 | 94 |
Data adapted from a study on the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes. nih.govdntb.gov.ua
Completed (3+2) Cycloadditions and Chiral Center Generation
(3+2) Cycloaddition reactions are powerful methods for the construction of five-membered rings, a core component of the this compound scaffold. beilstein-journals.orgresearchgate.net These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. In the context of synthesizing spirocyclic compounds like this compound, these reactions can be particularly effective. beilstein-journals.orgresearchgate.net
The generation of chiral centers during these cycloadditions is of significant interest for the synthesis of enantiomerically pure compounds. Asymmetric catalysis, utilizing chiral ligands or catalysts, can control the stereochemical outcome of the reaction, leading to the formation of specific stereoisomers. mdpi.comnih.gov This is crucial as the biological activity of chiral molecules is often dependent on their stereochemistry. For instance, organocatalyzed enantioselective (3+2) cycloaddition reactions have been developed to produce spirocyclic compounds with high enantiomeric excess. mdpi.com
Different catalytic systems, including copper and dirhodium catalysts, can lead to divergent cycloaddition pathways, producing different heterocyclic products from the same starting materials. nih.govresearchgate.net This highlights the versatility of cycloaddition reactions in generating molecular diversity. The choice of catalyst can influence whether a [3+3] or a [3+2] cycloaddition occurs, leading to different ring systems. nih.govresearchgate.net
Table 1: Examples of (3+2) Cycloaddition Reactions in Spirocycle Synthesis
| Reactants | Catalyst/Conditions | Product Type | Key Features | Citation |
|---|---|---|---|---|
| Enoldiazo compounds and α-diazocarboximides | Copper(I) or Dirhodium(II) | Multicyclic azepine, pyrrolizine, and oxazole derivatives | Divergent synthesis based on catalyst choice. | nih.govresearchgate.net |
| 2-Methylene γ-lactams and acrylate with ylides | Phosphine-catalyzed | 2-Azaspiro[4.4]nonan-1-ones | Direct or indirect formation of spiro-heterocyclic products. | uow.edu.auresearchgate.net |
| Thioformylium methylide with arylidene-azolones | Fluoride-mediated | 7-Thia-3-azaspiro[4.4]nonan-4-ones | Selective formation of single cis or trans stereoisomers. | beilstein-journals.orgresearchgate.net |
| 2-Arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines | Organocatalytic (thiourea/squaramide) | Dispiro[benzothiophenone-indandione-pyrrolidine]s | High yields and enantioselectivity, creating three stereocenters. | mdpi.com |
Cyclocondensation Reactions in Spirodione Synthesis
Cyclocondensation reactions are fundamental in the synthesis of heterocyclic compounds, including the spirodione core of this compound. nih.govnih.govbeilstein-journals.org These reactions typically involve the formation of a cyclic compound from two or more molecules with the elimination of a small molecule, such as water or ammonia. The regiochemistry of these reactions is a critical aspect, as it determines the final structure of the heterocyclic product. nih.gov
One of the classic examples is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov Multicomponent reactions (MCRs) that generate the 1,3-dicarbonyl compound in situ followed by cyclocondensation provide an efficient route to pyrazoles. nih.govbeilstein-journals.org These one-pot procedures are advantageous as they can increase efficiency and broaden the scope of accessible structures. beilstein-journals.org
The synthesis of various polyazaheterocycles often relies on the cyclocondensation between 1,3-dielectrophiles and 1,3-dinucleophiles. nih.gov For instance, the reaction of β-enaminodiketones with aromatic amidines can lead to the formation of fused pyrimidinone systems. nih.gov Similarly, the reaction of 1,2-dicarbonyl compounds with 1,2-diamines is a common method for synthesizing pyrazinones and quinoxalinones. nih.gov
Palladium-Catalyzed C-N Cross-Coupling Methods
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the synthesis of aryl amines and are highly relevant for the derivatization of the this compound scaffold. wikipedia.orgacsgcipr.orglibretexts.org This reaction allows for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines, a transformation that is often challenging to achieve through traditional methods like nucleophilic aromatic substitution. wikipedia.org
The versatility of the Buchwald-Hartwig amination stems from the continuous development of more efficient catalyst systems. wikipedia.org The use of bidentate phosphine (B1218219) ligands, such as BINAP and DPF, has expanded the scope of the reaction to include primary amines and has improved reaction rates and yields. wikipedia.org Optimization of the reaction conditions, including the choice of palladium precatalyst, phosphine ligand, solvent, and base, is crucial for achieving high yields and selectivity. nih.gov
This methodology has been successfully applied to the synthesis of various nitrogen-containing compounds, including those with complex steroidal frameworks. beilstein-journals.org For example, the amination of bromo-estrone derivatives with various anilines has been achieved in good to excellent yields using a Pd(OAc)₂/X-Phos catalyst system under microwave irradiation. beilstein-journals.org
Nucleophilic Aromatic Substitution in Derivative Formation
Nucleophilic aromatic substitution (SNA) is a key reaction for introducing substituents onto aromatic rings, which can be part of a derivative of this compound. nih.govmasterorganicchemistry.comyoutube.com In contrast to electrophilic aromatic substitution, SNA involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com
The efficiency of SNA reactions is greatly enhanced by the presence of electron-withdrawing groups on the aromatic ring, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. nih.gov However, recent studies suggest that some SNA reactions may proceed through a concerted mechanism. nih.gov
This method is widely used in the pharmaceutical and chemical industries for the modification of aromatic scaffolds. nih.gov For example, the synthesis of fluorinated derivatives of biologically active molecules can be achieved through SNA reactions, where a fluoride ion acts as the nucleophile. The introduction of fluorine can significantly alter the physicochemical and biological properties of a molecule. researchgate.netnih.gov
Protective Group Strategies in this compound Synthesis
In the multi-step synthesis of complex molecules like this compound and its derivatives, the use of protecting groups is often indispensable. quora.com Protecting groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. quora.com The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. nih.gov
Utilization and Removal of Boc Protecting Groups
The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines in organic synthesis. quora.comnih.govorganic-chemistry.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. quora.comnih.gov The Boc group is stable to a wide range of nucleophilic and basic conditions, making it compatible with many synthetic transformations. nih.govorganic-chemistry.org
The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions. acsgcipr.orgyoutube.com Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are frequently used. quora.comacsgcipr.orgreddit.com The deprotection mechanism involves the formation of a tert-butyl cation, which can be scavenged to prevent side reactions. organic-chemistry.orgacsgcipr.org Milder methods for Boc deprotection have also been developed, such as using oxalyl chloride in methanol or thermolysis in fluorinated alcohols, which can be beneficial when acid-sensitive functional groups are present in the molecule. nih.govsemanticscholar.org
Table 2: Common Reagents for Boc Deprotection
| Reagent | Conditions | Key Features | Citation |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Anhydrous, often in dichloromethane (DCM) | Standard, strong acid cleavage. | quora.comacsgcipr.org |
| Hydrochloric acid (HCl) | In organic solvents like dioxane or ethyl acetate | Common and effective. | nih.gov |
| Oxalyl chloride in methanol | Room temperature | Mild conditions, suitable for sensitive substrates. | nih.gov |
| Fluorinated alcohols (TFE, HFIP) | Reflux or microwave-assisted | Thermolytic deprotection. | semanticscholar.org |
Utilization and Removal of Benzyl Protecting Groups
The benzyl (Bn) group is another widely used protecting group, particularly for alcohols and amines. chem-station.comlibretexts.orgcommonorganicchemistry.com It is known for its stability towards a broad range of acidic and basic conditions. chem-station.com Benzylation is typically achieved by reacting the substrate with benzyl bromide or benzyl chloride in the presence of a base like sodium hydride. chem-station.comcommonorganicchemistry.com
The most common method for the deprotection of benzyl groups is catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (e.g., Pd/C). chem-station.comcommonorganicchemistry.com This method is generally clean and high-yielding. However, it is not compatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes. organic-chemistry.org
Acid-Mediated Deprotection Methods
In the synthesis of this compound and its analogues, protecting groups are frequently employed to mask the reactivity of the nitrogen atoms, thereby enabling selective transformations on other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a commonly utilized nitrogen protecting group due to its stability in a wide range of chemical conditions and its susceptibility to cleavage under acidic conditions. Acid-mediated deprotection is, therefore, a crucial step in the synthetic route to unveil the free amine for subsequent reactions.
The removal of the Boc group is typically accomplished using strong acids. Reagents such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic medium such as dioxane or ethyl acetate, are standard protocols for this transformation. The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the C-O bond, leading to the formation of the stable tert-butyl cation, carbon dioxide, and the protonated amine.
The choice of the acidic reagent and reaction conditions is critical and depends on the presence of other acid-sensitive functional groups within the molecule. For instance, milder acidic conditions might be necessary to selectively remove a Boc group without affecting other protecting groups or triggering unwanted side reactions. A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. To mitigate this, scavenger reagents can be added to the reaction mixture to trap the carbocation.
Upon completion of the deprotection, which is often monitored by analytical techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), a standard work-up procedure is followed. This typically involves the evaporation of the excess acid and solvent. If the product is isolated as an acid salt (e.g., trifluoroacetate or hydrochloride), a neutralization step with a mild base is often required to obtain the free amine of the this compound scaffold.
Functionalization Reactions of the this compound Scaffold
The this compound core, featuring two nitrogen atoms at positions 1 and 7, presents a versatile platform for a variety of functionalization reactions. After deprotection, the secondary amine at the 1-position is a key site for introducing chemical diversity. The amide nitrogen at the 7-position is generally less reactive. This differential reactivity allows for selective modifications, which is a valuable feature in the synthesis of libraries of compounds for biological screening. The ability to introduce a wide range of substituents onto the scaffold is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.
Amidation and Alkylation Reactions
Amidation Reactions:
The secondary amine of the this compound scaffold can be readily acylated to form a diverse range of amide derivatives. This transformation is typically achieved by reacting the free amine with a carboxylic acid in the presence of a peptide coupling agent. Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance the reaction efficiency and suppress side reactions. Alternatively, acyl chlorides or anhydrides can be used as the acylating agents, usually in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
While specific examples for the this compound scaffold are not detailed in publicly available literature, the general protocols for amidation of secondary amines are well-established and would be applicable. The table below illustrates hypothetical amidation reactions based on standard synthetic procedures.
| Entry | Acylating Agent | Coupling Agent/Base | Solvent | Product |
| 1 | Acetic Anhydride | Triethylamine | Dichloromethane | 1-Acetyl-1,7-diazaspiro[4.4]nonan-6-one |
| 2 | Benzoyl Chloride | Pyridine | Tetrahydrofuran | 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one |
| 3 | Propanoic Acid | EDC, HOBt, DIPEA | Dimethylformamide | 1-Propanoyl-1,7-diazaspiro[4.4]nonan-6-one |
Note: The above table is illustrative and represents general chemical transformations. Specific research data for these reactions on the this compound scaffold is not available in the cited sources.
Alkylation Reactions:
The secondary amine of the this compound scaffold can also be functionalized through alkylation reactions. Reductive amination is a widely used method for this purpose. This reaction involves the condensation of the amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a popular choice due to its mildness and tolerance of a wide range of functional groups.
Direct alkylation with alkyl halides in the presence of a base is another common strategy. The choice of the base and reaction conditions is important to control the extent of alkylation and avoid potential side reactions such as over-alkylation.
Detailed experimental data for the alkylation of the this compound scaffold is limited in the available literature. The following table provides hypothetical examples of alkylation reactions based on standard methodologies.
| Entry | Alkylating Agent | Reducing Agent/Base | Solvent | Product |
| 1 | Formaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 1-Methyl-1,7-diazaspiro[4.4]nonan-6-one |
| 2 | Acetone | Sodium Cyanoborohydride | Methanol | 1-Isopropyl-1,7-diazaspiro[4.4]nonan-6-one |
| 3 | Benzyl Bromide | Potassium Carbonate | Acetonitrile | 1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one |
Note: The above table is illustrative and represents general chemical transformations. Specific research data for these reactions on the this compound scaffold is not available in the cited sources.
Stereochemical Control in the Synthesis of 1,7 Diazaspiro 4.4 Nonan 6 One Analogues
Enantiodivergent Synthesis of 1,7-Diazaspiro[4.4]nonan-6-one Enantiomers
Enantiodivergent synthesis refers to a strategy that allows for the selective production of either enantiomer of a chiral molecule from a common starting material by modifying the synthetic route, often through the choice of a chiral catalyst or auxiliary. While specific literature detailing an enantiodivergent synthesis for this compound is not extensively available, the principles can be illustrated through the synthesis of related spirocyclic compounds, such as the key chiral intermediate for (-)-Cephalotaxine, (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal. researchgate.net
In a representative approach, the synthesis of a specific enantiomer of a spiro compound can be achieved by starting with a chiral building block. For instance, an asymmetric Michael reaction can be employed, where a chiral enamine, derived from an enantiopure amine like (S)-1-phenylethylamine, reacts with an acrylate (B77674) derivative. This reaction sets a key quaternary stereocenter with a high degree of stereocontrol. researchgate.net The resulting product, a keto-diester, possesses the desired absolute configuration, which is then carried through a series of transformations to yield the final enantiomerically pure spirocycle. researchgate.net To obtain the other enantiomer, one could start with the opposite enantiomer of the chiral amine, demonstrating the principle of an enantiodivergent approach.
Another key strategic element in achieving enantioselectivity is the use of rearrangement reactions that proceed with high stereochemical fidelity. The Curtius rearrangement of an acyl azide, for example, can be used to install a nitrogen substituent at a quaternary carbon center without disturbing the established stereochemistry. researchgate.net This method is crucial for creating the desired enantiomer of the spirocyclic core.
Role of Chiral Catalytic Ligands in Asymmetric Synthesis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. frontiersin.orgnih.gov This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The catalyst, which is used in substoichiometric amounts, creates a chiral environment that directs the approach of the reactants. nih.gov
The development of novel chiral ligands is central to the advancement of asymmetric catalysis. frontiersin.org These ligands coordinate to a metal center to form a chiral complex that acts as the active catalyst. The structure of the ligand, including its steric and electronic properties, plays a crucial role in determining the enantioselectivity of the reaction.
Among the various classes of chiral ligands, those based on a ferrocene (B1249389) scaffold have proven to be highly effective in a range of asymmetric transformations. nih.govchimia.ch Ferrocenyl pyrrolidine (B122466) derivatives, in particular, are considered "workhorses" in organocatalysis. nih.gov These catalysts combine the planar chirality of the ferrocene backbone with the central chirality of the pyrrolidine ring, creating a well-defined and effective chiral environment. nih.gov
The synthesis of these ligands often involves a diastereoselective ortho-lithiation of a chiral ferrocene precursor, followed by quenching with an electrophile to introduce a phosphine (B1218219) or other coordinating group. nih.govresearchgate.net This approach allows for the creation of a library of ligands with varying steric and electronic properties. The ferrocene moiety helps to control the conformational space of the catalyst, while substituents on the pyrrolidine ring can effectively shield one face of the reactive intermediate, leading to high levels of stereocontrol. nih.gov
These catalysts have been successfully applied in benchmark organocatalytic reactions and can be expected to be applicable to the asymmetric synthesis of this compound and its analogues, for instance, in key C-C or C-N bond-forming reactions that establish the chiral centers of the spirocycle.
Regio- and Diastereocontrol in Cycloaddition Reactions
Cycloaddition reactions are a powerful method for the construction of cyclic and heterocyclic systems, including the pyrrolidine and lactam rings found in this compound. nih.govrsc.org Controlling the regioselectivity (the orientation of the reacting components) and diastereoselectivity (the relative stereochemistry of newly formed chiral centers) of these reactions is paramount for an efficient synthesis.
For example, 1,3-dipolar cycloaddition reactions between nitrones and dipolarophiles can lead to the formation of isoxazolidine (B1194047) rings, which are precursors to various nitrogen-containing heterocycles. The regioselectivity of these reactions can be influenced by the nature of the dipole and the dipolarophile. nih.govresearchgate.net For instance, the cycloaddition between a chiral cyclic nitrone and an acyclic carbonyl-containing dipolarophile can proceed with high ortho regioselectivity, while the reaction with a cyclic dipolarophile may favor the meta adduct. nih.gov This divergence in regioselectivity highlights the subtle electronic and steric factors that govern these reactions.
The diastereoselectivity of cycloaddition reactions is often controlled by the facial selectivity of the approach of the reactants. In the synthesis of spirocyclic systems, an intramolecular cycloaddition can be employed, where the reacting partners are tethered together. This strategy can impose significant conformational constraints, leading to a high degree of stereocontrol. nih.gov
Control over Chiral Centers within the Spiro System
The this compound core contains a spirocyclic carbon atom, which is a quaternary stereocenter. The creation and control of this and any other stereocenters within the two rings is a significant synthetic challenge. The stereoselective construction of the 1,3-diazaspiro[4.4]nonane core of massadine, a related natural product, highlights the difficulties in controlling the stereochemistry at the spirocenter. princeton.edu
Strategies for controlling these chiral centers often rely on substrate-controlled or catalyst-controlled methods. In a substrate-controlled approach, the existing stereochemistry in the starting material directs the stereochemical outcome of subsequent reactions. For example, a Michael addition between a chiral imine and an acceptor can establish the stereochemistry of a quaternary carbon with high selectivity. researchgate.net
In catalyst-controlled reactions, the chiral catalyst dictates the stereochemical outcome, irrespective of any pre-existing chirality in the substrate. This is particularly useful in desymmetrization reactions, where a prochiral starting material is converted into a chiral product.
The relative stereochemistry between different chiral centers in the spiro system can often be controlled by thermodynamic or kinetic factors. Epimerization under acidic or basic conditions can be used to convert a less stable diastereomer into the more stable one. princeton.edu
Separation and Characterization of Stereoisomers and Atropisomers
Once a mixture of stereoisomers is synthesized, their separation and characterization are essential. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation of enantiomers and diastereomers. rsc.org This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.
Atropisomers are stereoisomers that result from hindered rotation around a single bond. acs.orgrsc.org While more commonly associated with biaryl systems, atropisomerism can also exist in other sterically congested molecules, including certain spirocyclic systems. rsc.org The separation of atropisomers can also be achieved using chiral chromatography.
The characterization of the separated stereoisomers involves a variety of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can be used to determine the relative stereochemistry of diastereomers. The absolute configuration of enantiomers is often determined by X-ray crystallography of a single crystal or by comparing experimental and calculated circular dichroism (CD) spectra. rsc.org
Below is an interactive table summarizing the key strategies for stereochemical control in the synthesis of spirocyclic systems analogous to this compound.
| Stereochemical Challenge | Synthetic Strategy | Key Methodologies | Expected Outcome |
| Enantiocontrol | Enantiodivergent Synthesis | Use of enantiomeric chiral auxiliaries or catalysts. | Access to both enantiomers of the target molecule. |
| Asymmetric Catalysis | Employment of chiral metal complexes or organocatalysts. | High enantiomeric excess (ee) of the desired product. | |
| Diastereocontrol | Substrate Control | Utilization of existing stereocenters to direct new ones. | High diastereomeric excess (de) of the desired product. |
| Cycloaddition Reactions | Control of regio- and stereoselectivity through reactant design. | Formation of specific diastereomers of the cyclic product. | |
| Spirocenter Control | Intramolecular Reactions | Tethering of reacting groups to control approach trajectory. | Stereoselective formation of the quaternary spirocenter. |
| Separation | Chiral Chromatography | HPLC with a chiral stationary phase. | Isolation of pure enantiomers and diastereomers. |
| Characterization | Spectroscopic Methods | NMR (NOESY), X-ray Crystallography, Circular Dichroism. | Determination of relative and absolute stereochemistry. |
Chemical Reactivity and Functionalization of the 1,7 Diazaspiro 4.4 Nonan 6 One Core
Nucleophilic Reactivity of Nitrogen Atoms within the Spirocycle
The 1,7-diazaspiro[4.4]nonan-6-one scaffold contains two distinct nitrogen atoms with differing nucleophilic characteristics. The N1 nitrogen is a secondary amine within the pyrrolidine (B122466) ring, while the N7 nitrogen is part of a lactam (cyclic amide) moiety.
The secondary amine at the N1 position is the more nucleophilic of the two nitrogen centers. The lone pair of electrons on this nitrogen is more available for reaction with electrophiles compared to the N7 nitrogen, where the lone pair is delocalized through resonance with the adjacent carbonyl group. Consequently, the N1 nitrogen is expected to readily participate in reactions such as alkylation, acylation, arylation, and sulfonylation. The reactivity of this secondary amine is a key site for introducing structural diversity into the this compound core.
In contrast, the N7 nitrogen of the lactam is significantly less nucleophilic. Amide nitrogens are generally poor nucleophiles due to the resonance stabilization of the amide bond. While N-functionalization of the lactam is possible, it typically requires stronger electrophiles and more forcing reaction conditions. Deprotonation of the N-H bond with a strong base can enhance the nucleophilicity of the lactam nitrogen, allowing for subsequent reactions.
Table 1: Comparison of the Nucleophilic Reactivity of Nitrogen Atoms in this compound
| Nitrogen Atom | Position | Chemical Environment | Expected Nucleophilicity | Typical Reactions |
| N1 | Pyrrolidine ring | Secondary amine | High | Alkylation, Acylation, Arylation, Sulfonylation |
| N7 | Pyrrolidin-2-one ring | Lactam (Amide) | Low | N-functionalization under forcing conditions or after deprotonation |
Cyclization Reactions Leading to Complex Derivatives
The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These cyclization reactions can be designed to involve either of the nitrogen atoms or other reactive positions on the spirocyclic framework.
One common strategy involves the functionalization of the N1 secondary amine with a group that can subsequently react with the N7 lactam nitrogen or the adjacent carbonyl group. For instance, acylation of the N1 nitrogen with a bifunctional reagent could set the stage for an intramolecular cyclization, leading to a tricyclic, fused system.
Another approach involves leveraging the reactivity of the carbon atom alpha to the lactam carbonyl. Deprotonation at this position to form an enolate, followed by reaction with a suitable electrophile, can be a key step in the construction of a new ring fused to the pyrrolidin-2-one ring.
Furthermore, multicomponent reactions, such as the Ugi four-component reaction, have been employed to construct spiro-β-lactam-pyrroloquinoline scaffolds, demonstrating the potential for complex heterocyclic synthesis starting from related building blocks. acs.org While not directly starting from this compound, these methodologies highlight the feasibility of using spirocyclic lactams in the synthesis of fused heterocyclic systems. acs.org
Redox Chemistry involving Nitrogen Centers
The redox chemistry of the nitrogen centers in this compound is an area that has not been extensively explored in the available literature. However, based on the general reactivity of secondary amines and lactams, some potential transformations can be postulated.
The secondary amine at N1 could potentially undergo oxidation to form a nitroxide radical under controlled conditions, a transformation that has been observed in other spirocyclic piperidine (B6355638) derivatives. mdpi.com More vigorous oxidation could lead to the formation of an imine or even ring-opened products.
The lactam nitrogen at N7 is generally resistant to oxidation due to the presence of the electron-withdrawing carbonyl group. Conversely, the lactam carbonyl group can be susceptible to reduction. Strong reducing agents, such as lithium aluminum hydride, would be expected to reduce the lactam to the corresponding cyclic amine, affording a 1,7-diazaspiro[4.4]nonane.
Electrochemical methods have also been utilized for the synthesis and functionalization of β-lactams, suggesting that electrochemical oxidation or reduction could be a viable, yet unexplored, avenue for modifying the this compound core. d-nb.infohillsdale.edu
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The this compound scaffold is an attractive starting point for the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. The presence of two distinct nitrogen atoms and a carbonyl group provides multiple points for diversification.
The primary site for derivatization is the N1 secondary amine. A wide array of substituents can be introduced at this position through standard N-alkylation and N-acylation reactions. This allows for the systematic exploration of the impact of steric and electronic properties of the substituent on biological activity.
Furthermore, the lactam carbonyl group can be modified, for example, through conversion to a thioamide or by reduction to the amine, as mentioned previously. The synthesis of spiro-fused β-lactams has been a subject of interest, and these compounds have shown a range of biological activities, including antimicrobial and anticancer properties. ugent.befrontiersin.org The derivatization of these spiro-β-lactams has been crucial in elucidating their SAR. frontiersin.org
Table 2: Potential Derivatization Sites on the this compound Core for SAR Studies
| Site of Derivatization | Type of Modification | Potential Impact on Properties |
| N1-Amine | Alkylation, Acylation, Arylation, Sulfonylation | Modulates steric bulk, electronics, and lipophilicity. |
| N7-Lactam | N-Alkylation, N-Acylation | Alters hydrogen bonding capacity and polarity. |
| C6-Carbonyl | Reduction, Thionation | Changes geometry and electronic properties of the lactam ring. |
| C5/C8-Methylene | Introduction of substituents | Modifies the steric profile of the spirocycle. |
Stability of this compound under various Chemical Conditions
The stability of the this compound core is largely dictated by the reactivity of the lactam ring. Lactams are generally more stable to hydrolysis than their acyclic amide counterparts due to ring strain. However, they can still undergo hydrolysis under acidic or basic conditions, leading to ring opening.
Under strongly acidic conditions, protonation of the carbonyl oxygen would activate the carbonyl carbon towards nucleophilic attack by water, leading to the formation of a ring-opened amino acid derivative. The rate of hydrolysis would depend on the acid concentration and temperature.
Under basic conditions, the lactam can be hydrolyzed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is typically slower than acid-catalyzed hydrolysis but can be promoted by heating.
The spirocyclic nature of this compound is expected to confer a degree of thermal stability. However, at elevated temperatures, decomposition pathways may become accessible. The thermal degradation of related heterocyclic compounds has been studied and can involve complex fragmentation patterns. researchgate.net The presence of two nitrogen atoms may also influence the thermal decomposition mechanism.
Computational and Theoretical Investigations of 1,7 Diazaspiro 4.4 Nonan 6 One
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing insights into reaction pathways and energetics.
Elucidation of Reaction Pathways and Transition States
A thorough review of scientific literature did not yield any specific DFT studies dedicated to elucidating the reaction pathways and transition states involved in the synthesis or reactions of 1,7-Diazaspiro[4.4]nonan-6-one. Such studies would be invaluable for understanding the thermodynamics and kinetics of its formation, identifying key intermediates, and optimizing reaction conditions. At present, this information is not available in the public domain.
Molecular Modeling and Docking Studies of this compound Derivatives
Molecular modeling and docking are crucial computational techniques for drug discovery and development, allowing for the prediction of how a molecule might interact with a biological target.
Analysis of Ligand Binding Modes to Biological Targets
There are no specific molecular modeling or docking studies in the available scientific literature that analyze the ligand binding modes of this compound or its derivatives to any biological targets. Research in this area would be necessary to explore its potential pharmacological applications.
Prediction of Interactions at Receptor Binding Sites
Estimation of Binding Energies and Intermolecular Distances
The scientific literature lacks any studies that estimate the binding energies or calculate the intermolecular distances between this compound derivatives and potential biological receptors. This data is fundamental for assessing the potential affinity and specificity of a compound for a target.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of chemical systems. No published MD simulation studies were found for this compound or its derivatives. Such simulations could offer insights into the conformational flexibility of the molecule and the stability of its potential interactions with biological targets.
Conformational Analysis of the this compound Core
A comprehensive review of publicly accessible scientific literature reveals a significant gap in the specific computational and theoretical investigation of the conformational analysis of the this compound core. While computational chemistry is a powerful tool for elucidating the three-dimensional structures and energetic landscapes of molecules, dedicated studies focusing on this particular spirocyclic system appear to be limited or not widely published.
The conformational flexibility of the this compound scaffold is expected to be influenced by the puckering of the two constituent five-membered rings—the pyrrolidine (B122466) and the lactam rings—and the relative orientation of these rings around the spirocyclic carbon atom. Theoretical methods such as Density Functional Theory (DFT) and ab initio calculations would be instrumental in determining the stable conformers and the energy barriers for interconversion between them.
Such studies would typically involve:
Potential Energy Surface (PES) Scans: To identify all possible low-energy conformations by systematically rotating the rotatable bonds.
Geometry Optimization: To find the exact structure of each stable conformer.
Frequency Calculations: To confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
In the absence of specific research on this compound, general principles of conformational analysis for five-membered heterocyclic rings can be considered. The pyrrolidine ring typically adopts envelope (E) or twist (T) conformations. Similarly, the lactam ring would also exhibit non-planar conformations to relieve ring strain. The spiro fusion introduces additional constraints that would influence the preferred puckering of each ring.
Due to the lack of specific published data, it is not possible to present detailed research findings or data tables on the conformational analysis of the this compound core at this time. Further computational and experimental studies are necessary to fully characterize the conformational preferences of this molecule.
Medicinal Chemistry Research on 1,7 Diazaspiro 4.4 Nonan 6 One Derivatives Pre Clinical Focus
Sigma Receptor Ligand Development
Binding Affinity and Selectivity for S1R and S2R Subtypes
No studies detailing the binding affinity (Ki) or selectivity of 1,7-diazaspiro[4.4]nonan-6-one derivatives for the sigma-1 (S1R) and sigma-2 (S2R) receptor subtypes are available in the public domain. Research on other diazaspiro scaffolds has explored sigma receptor interactions, but this information is not applicable to the specific compound .
Computational Insights into Sigma Receptor Binding
Similarly, there are no published computational studies, such as molecular docking or molecular dynamics simulations, that provide insights into the binding modes or interactions of this compound derivatives with sigma-1 or sigma-2 receptors.
Evaluation of Biological Activities in vitro and in vivo (Pre-clinical Models)
Comprehensive searches did not yield any pre-clinical data on the biological activities of this compound derivatives.
Antimicrobial Research
There is no available research documenting the evaluation of this compound or its analogs for antimicrobial properties against bacterial or fungal pathogens.
Anticancer Activity Studies
No scientific literature could be found that investigates the potential of this compound derivatives as anticancer agents.
Inhibition of Cancer Cell Proliferation
Data regarding the in vitro testing of these specific compounds against cancer cell lines, including IC50 values, are not present in the available literature.
Mechanistic Investigations of Anticancer Action
Consequently, without any evidence of anticancer activity, there are no studies on the potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest, for this compound derivatives.
Neuroprotective Research
Preclinical research has identified potential neuroprotective applications for derivatives of this compound. Patent literature indicates that these compounds may be beneficial in providing neuroprotection and treating neurodegeneration that occurs following events such as stroke, cardiac arrest, traumatic brain injury, and spinal cord injury. google.comgoogleapis.com The exploration of these compounds is aimed at mitigating neuronal damage that results from such neurological insults.
The therapeutic potential of this compound derivatives in neuroprotection is linked to their proposed utility in conditions where neuronal cell death is a key factor. google.com Ischemic events like stroke trigger a cascade of cellular processes, including excitotoxicity, oxidative stress, and apoptosis, which lead to irreversible neuronal damage. The investigation into these compounds for neurodegenerative conditions suggests a potential mechanism for interfering with these cell death pathways, although specific studies detailing the direct effects on markers of oxidative stress and apoptosis are not extensively documented in publicly available research.
Analgesic and Antiallodynic Activity Assessment
A significant focus of preclinical research has been on a specific derivative, (2R,5S)-7-methyl-2-[4-methyl-6-[4-(trifluoromethyl)phenyl]-2-pyrimidinyl]-1,7-diazaspiro[4.4]nonan-6-one, and its salts as potent analgesics. rssing.comnewdrugapprovals.org This compound has been advanced to Phase I clinical trials for neuropathic pain. newdrugapprovals.org The primary mechanism of action identified for this class of compounds is the modulation of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is crucial in pain signaling pathways. rssing.comnewdrugapprovals.org
The analgesic and antiallodynic properties of these derivatives are attributed to their mechanism as state-dependent blockers of voltage-gated sodium channels. google.comnewdrugapprovals.org In models of sensory hypersensitivity, such as neuropathic pain, the inhibition of Nav1.7 channels on sensory neurons can prevent the excessive firing that leads to the perception of pain from non-painful stimuli (allodynia). google.comnewdrugapprovals.org By blocking these channels, the compounds reduce the propagation of pain signals from the periphery to the central nervous system. google.comnewdrugapprovals.org
| Investigated Compound Derivative | Target | Therapeutic Application | Mechanism of Action |
| (2R,5S)-7-methyl-2-[4-methyl-6-[4-(trifluoromethyl)phenyl]-2-pyrimidinyl]-1,7-diazaspiro[4.4]nonan-6-one | Nav1.7 Voltage-Gated Sodium Channel | Neuropathic Pain, Analgesia | Reduces neuronal excitability by blocking sodium channels on sensory neurons. google.comnewdrugapprovals.org |
Anticonvulsant Activity Evaluation
Derivatives of this compound have been identified as potent anticonvulsant agents in preclinical models. core.ac.ukresearchgate.netresearchgate.net Research has highlighted a specific, structurally distinct sodium channel blocker, referred to as GSK3, which contains the this compound core. core.ac.ukresearchgate.net The anticonvulsant effect is linked to the compound's ability to reduce neuronal hyperexcitability, a hallmark of seizure disorders. google.comnewdrugapprovals.org
The primary mechanism for the anticonvulsant activity of these derivatives is the partial, state-dependent inhibition of voltage-gated sodium channels. google.comnewdrugapprovals.org This mechanism is similar to that of established antiepileptic drugs like lamotrigine (B1674446) and carbamazepine. newdrugapprovals.org By stabilizing the inactivated state of the sodium channel, these compounds limit the sustained, high-frequency neuronal firing that is characteristic of seizure activity, thereby reducing seizure propagation without significantly affecting normal, lower-frequency neuronal signaling. google.comgoogle.com
| Compound Class | Primary Target | Proposed Anticonvulsant Mechanism |
| This compound Derivatives | Voltage-Gated Sodium Channels | Partial inhibition reduces neuronal excitability and propagation of seizures. google.comnewdrugapprovals.org |
Protein Binding Investigations
Investigations into the pharmacokinetic properties of this compound derivatives have included plasma protein binding studies. For the anticonvulsant compound referred to as GSK3, plasma concentrations in preclinical models were determined and subsequently calculated based on its plasma protein binding. core.ac.ukresearchgate.net These studies, which utilize methods such as equilibrium dialysis, are crucial for understanding the fraction of the drug that is unbound in the plasma and therefore free to interact with its pharmacological target. researchgate.net
Enzyme Inhibition Assays
A thorough search of scientific databases and academic journals did not yield specific studies detailing enzyme inhibition assays performed on derivatives of this compound. While research on other diazaspiro-containing molecules has demonstrated their potential as enzyme inhibitors, this information is not directly applicable to the specified scaffold. For instance, studies on 2,8-diazaspiro[4.5]decan-1-one derivatives have identified potent inhibitors of chitin (B13524) synthase, an enzyme crucial for fungal cell wall synthesis. Similarly, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been investigated as covalent inhibitors of the KRAS G12C mutant protein, a key target in cancer therapy.
However, the absence of such data for the this compound core structure prevents a detailed discussion on their enzyme inhibitory potential, including the types of enzymes targeted, assay methodologies employed, or specific activity data such as IC50 values.
in vitro Toxicity Screening of Lead Compounds
Consistent with the lack of data on enzyme inhibition, there is no readily available information on the in vitro toxicity screening of lead compounds derived from the this compound scaffold. Typically, preclinical toxicity profiling involves assessing the cytotoxic effects of compounds on various cell lines, including both cancerous and healthy cells, to determine their therapeutic index. Standard assays such as MTT, XTT, or lactate (B86563) dehydrogenase (LDH) release assays are commonly used to evaluate cell viability and membrane integrity.
Without specific studies on this compound derivatives, it is not possible to present data on their cytotoxicity profiles, the cell lines used for screening, or the observed toxicity endpoints.
Rational Drug Design Approaches Utilizing the this compound Motif
The rational design of drug candidates often involves computational modeling and structure-activity relationship (SAR) studies to optimize the interaction between a ligand and its biological target. The rigid yet three-dimensional nature of the this compound scaffold makes it an intriguing template for such approaches. By systematically modifying substituents on the spirocyclic core, medicinal chemists can explore the chemical space and identify key structural features that govern biological activity.
However, the lack of published biological data for derivatives of this scaffold means that no specific rational drug design strategies or SAR studies can be reported. The potential for this scaffold in drug design remains largely theoretical in the absence of empirical data.
1,7 Diazaspiro 4.4 Nonan 6 One As a Privileged Scaffold and Building Block
Utility in the Construction of Complex Organic Molecules
The structure of 1,7-Diazaspiro[4.4]nonan-6-one is inherently valuable for the construction of complex organic molecules. Its spirocyclic core imparts a rigid conformational constraint on the molecule. This rigidity is highly sought after in medicinal chemistry because it reduces the entropic penalty upon binding to a protein target, potentially leading to higher affinity and biological activity. The defined three-dimensional arrangement of atoms in space allows for the precise positioning of functional groups to interact with specific pockets of enzymes or receptors.
This compound serves as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one biological target. hebmu.edu.cnnih.gov Natural products, which have evolved over millennia to achieve specific biological functions, often feature such complex aliphatic ring systems and a high degree of three-dimensionality. hebmu.edu.cn By using this compound as a starting point, chemists can design libraries of novel compounds that explore biologically relevant chemical space, moving beyond the flat, aromatic structures that have historically dominated screening libraries. hebmu.edu.cn
Integration into Diverse Chemical Syntheses
This compound is a versatile building block that can be readily integrated into a wide variety of synthetic pathways. Its utility stems from the presence of multiple, chemically distinct reactive sites. The structure contains two nitrogen atoms: one is part of a lactam (a cyclic amide), and the other is a secondary amine. This differentiation allows for selective chemical modifications.
Chemists can employ orthogonal protection strategies to functionalize one nitrogen atom while leaving the other untouched, and then proceed to modify the second nitrogen in a subsequent step. This stepwise approach enables the modular assembly of complex structures. For instance, the secondary amine can undergo reactions such as alkylation or acylation, while the lactam nitrogen can be involved in different types of chemical transformations. This versatility makes this compound a valuable component for diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening.
Role as an Intermediate for Further Derivatization
The core structure of this compound is an ideal intermediate for further chemical derivatization. The two nitrogen atoms serve as primary handles for introducing a vast array of substituents, allowing for the systematic modification of the molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity.
By reacting the parent scaffold with various alkyl halides, acyl chlorides, or other electrophiles, a large library of analogues can be generated. This approach is fundamental to medicinal chemistry, where an initial "hit" compound is often optimized through the synthesis of numerous derivatives to improve its potency, selectivity, and drug-like properties. The table below illustrates examples of how the parent compound can be modified at its nitrogen positions to create more complex derivatives.
| Compound Name | Parent Scaffold | Modification/Derivatization |
|---|---|---|
| This compound | N/A (Parent Compound) | The core building block with a secondary amine at N1 and a lactam at N6/N7. |
| (R)-7-(2,3-Dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one | This compound | Alkylation at the N7 position with a 2,3-dihydro-1H-inden-2-yl group. |
| 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,7-diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)- | This compound | Protection of the N1 nitrogen with an Fmoc group and addition of an acetic acid moiety at the N7 position. |
Importance in Academic and Industrial Synthetic Organic Chemistry
The 1,7-diazaspiro[4.4]nonane framework holds significant importance in both academic and industrial settings. In academia, the challenge of synthesizing novel and complex spirocyclic systems drives the development of new synthetic methods. mdpi.com The unique stereochemical and conformational properties of scaffolds like this compound make them attractive targets for researchers exploring new areas of chemical space and creating tool compounds for chemical biology.
In the industrial sector, particularly in pharmaceutical research and development, this scaffold is highly valued. Its role as a privileged structure makes it a prime candidate for inclusion in corporate compound libraries used for drug discovery screening. nih.gov The importance of this scaffold is underscored by the existence of patents covering its derivatives. For example, patent documents describe 2,7-diazaspiro[4.4]nonane compounds for potential use in the treatment or prophylaxis of diseases such as cancer and diabetes. wipo.int The appearance of this core structure in the patent literature is a strong indicator of its industrial relevance and its potential to form the basis of future therapeutic agents. wipo.intnih.govnih.gov
Emerging Research Frontiers for 1,7 Diazaspiro 4.4 Nonan 6 One
Development of Novel Synthetic Methodologies
The construction of the 1,7-diazaspiro[4.4]nonan-6-one core and its analogues has been a subject of considerable research, leading to the development of innovative and efficient synthetic strategies. These methodologies are crucial for accessing a diverse range of derivatives for further investigation.
One promising approach involves domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation. For instance, a one-step synthesis of diazaspiro[4.5]decane scaffolds has been achieved through a domino reaction involving the reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst. nih.gov This process efficiently constructs three new carbon-carbon bonds and establishes the spirocyclic framework with high regioselectivity. nih.gov While this example illustrates the synthesis of a related diazaspiro[4.5]decane, the principles of domino reactions are being actively explored for the synthesis of various diazaspiro systems, including the [4.4]nonane core.
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of N-aryl diazaspirocyclic compounds. This method allows for the coupling of various haloarenes with diazaspiro compounds, enabling the creation of large libraries of analogues for biological screening. google.com The versatility of this approach facilitates the exploration of structure-activity relationships by systematically modifying the aryl substituent on the diazaspiro core. google.com
Furthermore, the concept of utilizing diazaspiro cores as bioisosteres for other cyclic diamines, such as piperazine (B1678402), is driving the development of new synthetic routes. The synthesis of various diazaspiroalkanes has been pursued to explore their potential as piperazine replacements in known pharmacophores, which can lead to improved pharmacological properties. mdpi.com
| Synthetic Approach | Key Features | Potential Advantages |
| Domino Reactions | Formation of multiple bonds in one pot. | Increased efficiency, reduced waste, and step economy. |
| Palladium-Catalyzed Cross-Coupling | Versatile for creating N-aryl derivatives. | Enables rapid library synthesis for SAR studies. |
| Bioisosteric Replacement Strategies | Designing diazaspiro cores to mimic other cyclic diamines. | Potential for improved potency, selectivity, and pharmacokinetic profiles. |
Exploration of New Biological Targets for this compound Analogues
Analogues of this compound have shown promise in modulating the activity of a variety of biological targets, highlighting the therapeutic potential of this scaffold.
Sigma-2 (σ2) Receptors: The diazaspiro core has been investigated as a bioisostere for the piperazine moiety in known σ2 receptor ligands. mdpi.com While direct replacement of piperazine with some diazaspiroalkanes in a lead compound resulted in a loss of affinity for the σ2 receptor, other bridged and expanded diaza-systems showed nanomolar affinities. mdpi.com This suggests that the specific geometry of the diazaspiro system is critical for optimal interaction with the receptor.
Nicotinic Acetylcholine Receptors (nAChRs): N-aryl diazaspiro[4.4]nonane derivatives have been patented for their potential to treat disorders characterized by the dysfunction of nicotinic cholinergic neurotransmission. google.com These compounds are being explored for their ability to modulate the release of neurotransmitters like dopamine (B1211576) and for the treatment of central nervous system (CNS) disorders and pain. google.com
Neurokinin-1 (NK1) Receptor Antagonists: The related 1,9-diazaspiro[5.5]undecane scaffold, particularly with a fused benzene (B151609) ring and a carbonyl group, has been shown to be an effective antagonist of the NK1 receptor. nih.gov Methylation of these compounds can further increase their potency, with some derivatives showing IC50 values in the low nanomolar range. nih.gov These findings suggest that the diazaspiro framework could be a valuable template for developing novel NK1 receptor antagonists.
| Biological Target | Therapeutic Area | Key Findings |
| Sigma-2 (σ2) Receptors | Neurology, Oncology | The geometry of the diazaspiro core is crucial for high-affinity binding. |
| Nicotinic Acetylcholine Receptors (nAChRs) | CNS Disorders, Pain | N-aryl diazaspiro[4.4]nonane derivatives show potential as modulators of cholinergic neurotransmission. google.com |
| Neurokinin-1 (NK1) Receptors | Pain, Inflammation, Depression | Related diazaspiro[5.5]undecane derivatives exhibit potent antagonist activity. nih.gov |
Advanced Computational Approaches for Structure-Based Design
Computational chemistry plays a pivotal role in the rational design and optimization of this compound analogues. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding modes of these compounds with their biological targets.
For instance, computational studies on σ2 receptor ligands have revealed the importance of hydrogen bond interactions with specific amino acid residues, such as ASP29, and π-stacking interactions with residues like TYR150 for high-affinity binding. mdpi.com These computational models can guide the design of new analogues with improved potency and selectivity by predicting how structural modifications will affect these key interactions.
Applications Beyond Medicinal Chemistry (e.g., Materials Science, Chemical Biology)
While the primary focus of research on this compound has been in medicinal chemistry, the unique structural and chemical properties of this scaffold suggest potential applications in other fields.
In materials science, the incorporation of diazaspiro units into polymer backbones could lead to novel polyamides with unique properties. The synthesis of polyamides from diamines and dicarboxylic acids is a well-established field, and the rigid, three-dimensional nature of the diazaspiro core could impart interesting thermal and mechanical properties to these materials. nih.govresearchgate.net Research into polyamides derived from various diamines has shown that the monomer structure significantly influences the final properties of the polymer. nih.govresearchgate.net
In the realm of catalysis, chiral diazaspiro compounds could serve as ligands for asymmetric catalysis. The development of chiral copper catalysts for enantioselective domino reactions highlights the importance of chiral ligands in creating stereoselective transformations. mdpi.com The defined stereochemistry of chiral this compound derivatives could be exploited in the design of new catalysts for a range of chemical reactions.
Stereoselective Synthesis of Advanced this compound Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure this compound derivatives is of paramount importance for their therapeutic applications.
A notable example in the broader class of diazaspiro compounds is the enantioselective synthesis of a 1,9-diazaspiro[5.5]undecane derivative. nih.gov The synthesis of this class of compounds has been achieved through methods like the Petasis reaction followed by a ring-closing metathesis, which allows for the construction of the spirocyclic core with control over the stereochemistry. nih.gov Such strategies can be adapted and optimized for the stereoselective synthesis of this compound derivatives, providing access to single enantiomers for biological evaluation.
Q & A
Q. What are the common synthetic routes for 1,7-Diazaspiro[4.4]nonan-6-one, and what key reagents/conditions are required?
The synthesis typically involves cyclization of precursors such as diamines and cyclic ketones. For example, a diamine can react with a ketone under acidic or basic conditions, followed by intramolecular cyclization to form the spiro structure. Catalysts like palladium or nickel complexes may be employed to enhance reaction efficiency. Key reagents include sodium borohydride for reductions and hydrogen peroxide for oxidations. Temperature control (e.g., 60–100°C) and inert atmospheres are critical to prevent side reactions .
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) confirm the structure of this compound?
- NMR : - and -NMR can identify proton environments and carbon frameworks. For instance, the carbonyl group (C=O) at position 6 appears as a distinct peak in -NMR (~170–180 ppm).
- X-ray crystallography : Resolves the spirocyclic geometry, confirming nitrogen positions and bond angles. A study on a related spiro compound (1,7-dioxaspiro[4.4]nonan-6-one) used X-ray to validate the fused bicyclic system .
Q. What in vitro models are suitable for preliminary evaluation of anti-inflammatory activity?
Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are widely used. Researchers measure nitric oxide (NO) production inhibition via Griess assay. For example, a structurally similar spiro compound showed IC values of 0.79–4.73 μM in this model, with dose-dependent suppression of pro-inflammatory cytokines (e.g., TNF-α) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the interaction between this compound and enzyme targets (e.g., kinases)?
- Molecular docking : Use software like AutoDock to predict binding poses in active sites. Compare affinity with known inhibitors.
- Enzyme inhibition assays : Measure IC values under varying pH/temperature conditions. For example, kinase inhibition can be assessed via fluorescence-based ATP competition assays.
- Mutagenesis studies : Introduce point mutations in suspected binding residues (e.g., catalytic lysines) to validate interactions .
Q. How do substituent positions on the spiro framework influence bioactivity?
Compare analogs like 1,7-Diazaspiro[4.4]nonan-2-one and 2,7-Diazaspiro[4.4]nonan-1-one. Key factors:
- Steric effects : Bulkier groups at position 2 may hinder binding to planar enzyme pockets.
- Electronic effects : Electron-withdrawing groups (e.g., -NO) at position 6 enhance electrophilicity, potentially increasing reactivity with nucleophilic targets.
- Case study : A methyl-substituted analog (7-methyl-2-[4-methyl-6-(trifluoromethyl)phenyl]) showed enhanced CNS penetration in patent data, likely due to lipophilicity adjustments .
Q. How can synthetic challenges (e.g., low yield) be addressed in spiro compound synthesis?
- Optimize cyclization conditions : Use high-dilution techniques to favor intramolecular reactions over dimerization.
- Catalyst screening : Test transition metals (e.g., Pd/C) or organocatalysts (e.g., proline derivatives) to accelerate ring closure.
- Purification strategies : Employ preparative HPLC or chiral columns to isolate enantiomers, as seen in the purification of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate derivatives .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values)?
- Standardize assays : Use identical cell lines (e.g., RAW264.7), LPS concentrations, and incubation times.
- Validate purity : Ensure compounds are >95% pure via HPLC and mass spectrometry. Impurities (e.g., oxidation byproducts) may skew results.
- Meta-analysis : Compare data across studies, noting variables like solvent (DMSO vs. ethanol) or serum content in cell media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
